5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, also known as MOB-DIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Applications of Boronic Acids
Sensing Applications
Boronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications. They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their use in homogeneous assays or heterogeneous detection .
Therapeutic Applications
Boronic acids have been used in the development of therapeutic drugs . They have also been used in polymers for the controlled release of insulin .
Organic Synthesis
Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling .
Biochemical Tools
Boronic acids have been used as biochemical tools for various purposes, including interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Applications of Indole Derivatives
Antiviral Activity
Indole derivatives have shown potential as antiviral agents .
Anti-inflammatory and Antioxidant Activities
Indole derivatives have been reported to possess anti-inflammatory and antioxidant activities .
Anticancer Activity
Indole derivatives have been used in the development of anticancer drugs .
Enzyme Inhibitors and Receptor Antagonists
Indole compounds can be used as enzyme inhibitors and receptor antagonists .
Treatment of Various Diseases
Indole derivatives are promising against tuberculosis, malaria, diabetes, cancer, migraines, convulsions, hypertension, bacterial infections of methicillin-resistant Staphylococcus aureus (MRSA), and even viruses .
Additional Applications of Boronic Acids
Detection and Sensing
Boronic acids are used in the detection and sensing of peroxides, recognition and sensing of the tetraserine motif in protein, development of new MRI contrast agents, cell-surface carbohydrate biomarker recognition, and development of boronic acids-modified aptamers and boronic acid-modified proteins for various sensing and purification applications .
Self-Healing Materials
Boronic acid-containing polymers with their unique reactivity and stimuli-responsive behavior have potential applications as self-healing materials .
Nucleotide Adsorbents
Boronic acids have been used as nucleotide adsorbents .
Sensors for Sugars and Glyco-Proteins
Boronic acids have been used as sensors for sugars and glyco-proteins .
Additional Applications of Indole Derivatives
Flavour and Fragrance Applications
Indole also has value for flavour and fragrance applications, for example, in food industry or perfumery .
Natural Colourants
Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants .
Therapeutic Potential
Indole derivatives have promising bioactivity with therapeutic potential to treat human diseases .
Synthesis of Various Heterocyclic Compounds
Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .
Mimicking the Structure of Peptides
Indole derivatives have the unique property of mimicking the structure of peptides and to bind reversibly to enzymes .
properties
IUPAC Name |
5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31B2NO5/c1-18(2)19(3,4)27-22(26-18)15-12-14(25-9)10-13-11-16(24-17(13)15)23-28-20(5,6)21(7,8)29-23/h10-12,24H,1-9H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKIATPCAQZJSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=C3)B4OC(C(O4)(C)C)(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31B2NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682340 |
Source
|
Record name | 5-Methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
CAS RN |
1256360-22-1 |
Source
|
Record name | 1H-Indole, 5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.